

Spectroscopic Characterization of 3-(4-Chloro-2-methylphenoxy)-5-nitroaniline

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Compound of Interest

Compound Name:	3-(4-Chloro-2-methylphenoxy)-5-nitroaniline
CAS No.:	832737-41-4
Cat. No.:	B2904900

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Content Type: Technical Whitepaper & Analytical Protocol Target Audience: Medicinal Chemists, Analytical Scientists, and QC Researchers

Executive Summary & Structural Context[1][2][3]

This guide provides a comprehensive spectroscopic framework for the analysis of **3-(4-Chloro-2-methylphenoxy)-5-nitroaniline**, a pharmacophore scaffold often encountered in the development of kinase inhibitors (e.g., Raf/VEGFR inhibitors) and high-performance agrochemicals.

The molecule (

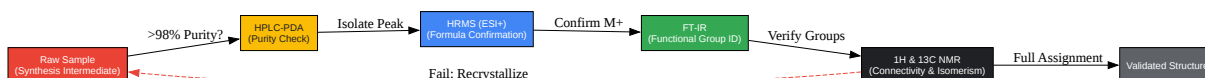
, MW ~278.69 g/mol) presents a unique analytical challenge due to its bis-aryl ether linkage, requiring precise differentiation between the electron-deficient nitroaniline core and the electron-rich chlorophenoxy ring. This guide moves beyond basic peak listing, offering a self-validating logic flow to confirm structural integrity and purity.

Structural Breakdown for Analysis

- Fragment A (The Reporter): 3,5-disubstituted aniline core. The and groups create distinct electronic environments (push-pull system) visible in UV-Vis and NMR.
- Fragment B (The Lipophilic Tail): 4-Chloro-2-methylphenoxy moiety. The chlorine isotope pattern and methyl singlet are critical "anchor points" for spectral assignment.
- Linker: Diaryl ether oxygen ().

Analytical Workflow Strategy

To ensure scientific integrity, the characterization must follow a stepwise logic where each method validates the previous one.



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Figure 1: The self-validating analytical workflow. Analysis proceeds only if the preceding step meets acceptance criteria (e.g., purity >98%).

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular formula and halogen presence.

The presence of a single chlorine atom provides a definitive isotopic signature that serves as the first "Go/No-Go" checkpoint.

Primary Ionization Mode: ESI(+)

- Parent Ion (

): 279.05 Da (approx).

- Isotope Pattern: The chlorine atom (

and

) dictates a characteristic 3:1 intensity ratio between the

and

peaks.

Ion Species	m/z (Theoretical)	Relative Abundance	Diagnostic Value
(279.05	100%	Base Peak
)			
(281.05	~32%	Confirms Monochloride
)			
	301.04	Variable	Sodium Adduct

Fragmentation Logic (MS/MS): Under collision-induced dissociation (CID), the ether linkage is the primary weak point.

- Loss of Nitro Group:

.

- Ether Cleavage: Rupture of the C-O bond typically yields a substituted phenol cation (

) or the aniline cation, depending on charge localization stability.

Vibrational Spectroscopy (FT-IR)

Objective: Rapid identification of functional groups (

, Ether).

The "Push-Pull" nature of the nitroaniline core results in distinct shifts compared to standard aniline.

Functional Group	Frequency ()	Intensity	Vibrational Mode
Primary Amine	3480 & 3390	Medium	Stretch (Asym & Sym)
Aromatic C-H	3050 - 3100	Weak	Stretch ()
Nitro Group	1530 & 1350	Strong	Stretch (Asym & Sym)
Diaryl Ether	1240 - 1260	Strong	Asym Stretch
Aryl Chloride	1080 - 1095	Medium	In-plane deformation
Substitution	800 - 860	Strong	Out-of-plane (1,2,4-subst)

Critical Checkpoint: If the peaks at 1530/1350 are absent, the nitro reduction (if this is a precursor) has occurred prematurely. If the doublet at 3400 is a singlet, the amine may be alkylated.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation and connectivity.

This is the most complex step due to the presence of two distinct aromatic systems. The solvent of choice is DMSO-d6 to prevent amine proton exchange and ensure solubility of the nitro-aromatic core.

NMR Assignment Strategy

The spectrum will display two distinct spin systems.

System A: The Nitroaniline Ring (3 protons, AMX or AX2 pattern)

- (Between δ 6.4 - 6.6 ppm and Ether): Most shielded aromatic proton (\sim 6.4 - 6.6 ppm). Appears as a triplet-like singlet (meta-coupling).
- (Between δ 7.1 - 7.3 ppm and δ 7.4 - 7.6 ppm): Deshielded by Nitro group (\sim 7.1 - 7.3 ppm).
- (Between Ether and δ 7.4 - 7.6 ppm): Strongly deshielded (\sim 7.4 - 7.6 ppm).

System B: The Chlorophenoxy Ring (3 protons, ABC pattern)

- (Ortho to Ether): Doublet (\sim 6.9 - 7.0 ppm).^[1]
- (Meta to Ether, Ortho to Cl): Doublet of doublets.
- (Ortho to Methyl, Meta to Cl): Doublet (\sim 7.2 ppm).

Aliphatic & Heteroatom Anchors:

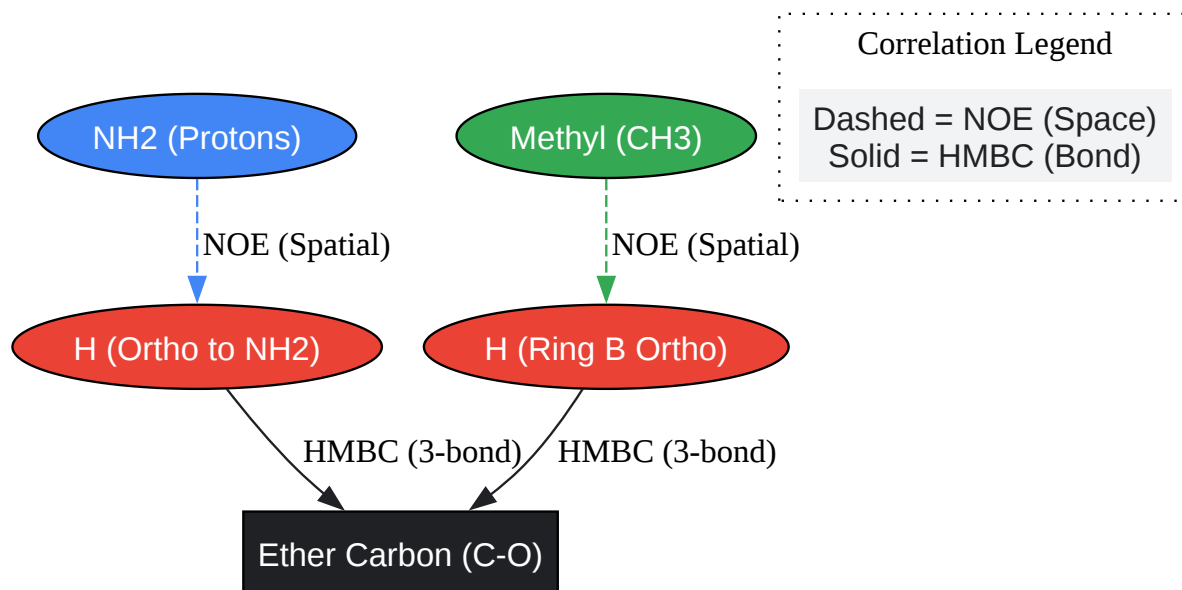
- : Sharp singlet at 2.1 - 2.3 ppm.
- : Broad singlet at 5.5 - 6.0 ppm (Exchangeable with D₂O).

NMR Data Table (Predicted in DMSO-d6)

Position	(ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment Logic
NH2	5.85	br s	2H	-	Exchangeable; Broadened by quadrupole N
Ring A (H2)	6.55	t (meta)	1H	-2.0	Ortho to donating NH2 and Ether
Ring B (H6')	6.95	d	1H	8.5	Ortho to Ether oxygen
Ring A (H6)	7.20	t (meta)	1H	-2.0	Ortho to NH2, Ortho to NO2
Ring B (H5')	7.25	dd	1H	8.5, 2.5	Meta to Ether, Ortho to Cl
Ring B (H3')	7.35	d	1H	2.5	Meta coupling to H5'
Ring A (H4)	7.55	t (meta)	1H	-2.0	Ortho to NO2 (Strong withdrawing effect)
CH3	2.25	s	3H	-	Benzylic methyl

Connectivity Visualization

The following diagram illustrates the NOE (Nuclear Overhauser Effect) and HMBC (Heteronuclear Multiple Bond Correlation) interactions required to confirm the regioisomerism.



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Figure 2: Key NMR correlations. NOE interactions between the Methyl group and Ring B protons confirm the position of the methyl group relative to the ether linkage.

UV-Vis Spectroscopy

Objective: Assess electronic conjugation and purity.

- Solvent: Methanol or Ethanol.
- 1 (~240 nm):
transition of the benzene rings.
- 2 (~380-400 nm): Intramolecular Charge Transfer (ICT) band. The lone pair from the amine () donates into the ring, while the nitro () group accepts, creating a strong dipole and a yellow/orange color.
- Diagnostic: A bathochromic shift (red shift) compared to 3-nitroaniline indicates the contribution of the phenoxy electron donation.

Experimental Protocol: Sample Preparation for NMR

To achieve the resolution required to distinguish the overlapping aromatic protons:

- Drying: Dry 20 mg of the sample in a vacuum desiccator over for 4 hours to remove lattice water (which interferes with the signal).
- Solvation: Dissolve in 0.7 mL of DMSO-d₆ (99.9% D).
 - Note: Do not use if possible; the polar nitroaniline is sparingly soluble and peaks will broaden due to aggregation.
- Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., NaCl from synthesis) which degrade field homogeneity (shimming).
- Acquisition:
 - Run NMR with at least 16 scans.
 - Set relaxation delay () to 5 seconds to allow full relaxation of the nitro-adjacent protons.

References

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Sources

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